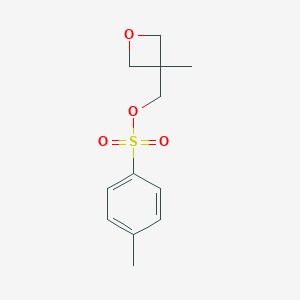

(3-Methyloxetan-3-yl)methyl 4-methylbenzenesulfonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-methyloxetan-3-yl)methyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4S/c1-10-3-5-11(6-4-10)17(13,14)16-9-12(2)7-15-8-12/h3-6H,7-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZOQQSOZRVZCMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC2(COC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40420127 | |

| Record name | (3-methyloxetan-3-yl)methyl 4-methylbenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40420127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99314-44-0 | |

| Record name | (3-methyloxetan-3-yl)methyl 4-methylbenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40420127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical properties of 3-tosyloxymethyl-3-methyloxetane

An In-depth Technical Guide on the Physicochemical Properties of 3-Tosyloxymethyl-3-methyloxetane

Introduction

3-Tosyloxymethyl-3-methyloxetane, also known as (3-methyloxetan-3-yl)methyl 4-methylbenzenesulfonate, is a key intermediate in organic synthesis.[1][2] Its structure incorporates a reactive oxetane ring and a good leaving group, the tosylate, making it a valuable building block for the introduction of the 3-methyl-3-oxetanylmethyl moiety into various molecules. This guide provides a comprehensive overview of its physicochemical properties, a detailed experimental protocol for its synthesis, and a discussion of its reactivity.

Physicochemical Properties

The fundamental physicochemical properties of 3-tosyloxymethyl-3-methyloxetane are summarized in the tables below.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound[2] |

| Synonyms | 3-methyl-3-(p-toluenesulfonyloxymethyl)oxetane, Oxetane tosylate, 3-methyl-3-oxetanyl methyl p-tosylate[1][2] |

| CAS Number | 99314-44-0[2] |

| Molecular Formula | C12H16O4S[2] |

| Molecular Weight | 256.316 g/mol [2] |

| InChI Key | PZOQQSOZRVZCMC-UHFFFAOYSA-N[2] |

| SMILES | CC1=CC=C(C=C1)S(=O)(=O)OCC2(COC2)C[2] |

Physical and Chemical Properties

| Property | Value |

| Appearance | White precipitate/shiny crystals[1] |

| Melting Point | 50°C to 51°C[2] |

| Purity | 98%[2] |

Experimental Protocols

Synthesis of 3-Tosyloxymethyl-3-methyloxetane

A common and effective method for the synthesis of 3-tosyloxymethyl-3-methyloxetane involves the reaction of 3-methyl-3-oxetanemethanol with p-toluenesulfonyl chloride in the presence of pyridine.[1]

Materials:

-

3-Methyl-3-oxetanemethanol (20.4 g, 0.2 mol)[1]

-

p-Toluenesulfonyl chloride (57.20 g, 0.30 mol)[1]

-

Pyridine (250 mL)[1]

-

De-ionized water[1]

-

Crushed ice[1]

-

Ethyl acetate (EtOAc)[1]

-

Hexane[1]

Procedure:

-

A dry 1-liter round-bottomed flask is charged with p-toluenesulfonyl chloride (57.20 g, 0.30 mol).[1]

-

Pyridine (250 mL) is added to the flask while stirring under a nitrogen atmosphere.[1]

-

3-Methyl-3-oxetanemethanol (20.4 g, 0.2 mol) is added slowly to the stirred mixture.[1] The reaction can be exothermic, and an ice/water bath may be necessary to control the temperature.[1]

-

The reaction mixture is stirred for 1.5 hours.[1]

-

The mixture is then slowly added to a vigorously stirred mixture of de-ionized water (700 mL) and crushed ice (700 g) in a 2-liter Erlenmeyer flask.[1]

-

The resulting mixture is stirred for an additional 30 minutes, during which a white precipitate forms.[1]

-

The white precipitate is collected by filtration using Whatman filter paper #1 and washed with cold water.[1]

-

The crude product is purified by crystallization from ethyl acetate/hexane to yield shiny crystals of 3-tosyloxymethyl-3-methyloxetane.[1]

Visualizations

Synthesis Workflow

References

A Technical Guide to (3-Methyloxetan-3-yl)methyl Tosylate: Structure, Analysis, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (3-Methyloxetan-3-yl)methyl tosylate, a valuable building block in medicinal chemistry and drug discovery. This document details its chemical structure, analytical properties, a detailed experimental protocol for its synthesis, and explores the significance of the oxetane motif in modern drug development.

Chemical Structure and Properties

(3-Methyloxetan-3-yl)methyl tosylate, also known as (3-methyloxetan-3-yl)methyl 4-methylbenzenesulfonate, is a sulfonate ester incorporating a highly sought-after oxetane ring. The presence of the tosylate group makes it an excellent leaving group in nucleophilic substitution reactions, while the oxetane moiety can impart desirable physicochemical properties to target molecules.

Chemical Identifiers:

| Identifier | Value |

| IUPAC Name | This compound[1] |

| Molecular Formula | C₁₂H₁₆O₄S[1] |

| Molecular Weight | 256.32 g/mol [2][3] |

| CAS Number | 99314-44-0[1] |

| SMILES | CC1=CC=C(C=C1)S(=O)(=O)OCC2(C)COC2[1] |

| InChI Key | PZOQQSOZRVZCMC-UHFFFAOYSA-N[1] |

Diagram of Chemical Structure:

Caption: Chemical structure of (3-Methyloxetan-3-yl)methyl tosylate.

Analytical Data Summary

While specific experimental spectra for (3-Methyloxetan-3-yl)methyl tosylate are not widely published, the expected analytical data can be inferred from the known spectral characteristics of its constituent functional groups: the tosylate and the 3-methyl-3-hydroxymethyloxetane precursor.

| Analytical Technique | Expected Observations |

| ¹H NMR | Aromatic protons of the tosyl group (approx. 7.3-7.8 ppm), singlet for the tosyl methyl group (approx. 2.4 ppm), signals for the oxetane ring protons, a singlet for the oxetane methyl group, and a singlet for the methylene protons adjacent to the sulfonate ester. |

| ¹³C NMR | Aromatic carbons of the tosyl group, tosyl methyl carbon, quaternary and methylene carbons of the oxetane ring, and the oxetane methyl carbon. |

| IR Spectroscopy | Characteristic strong S=O stretching bands for the sulfonate group (approx. 1350 and 1175 cm⁻¹), C-O stretching of the oxetane ring, and aromatic C-H and C=C stretching bands. |

| Mass Spectrometry | The molecular ion peak (M+) and characteristic fragmentation patterns corresponding to the loss of the tosyl group and fragmentation of the oxetane ring. |

Experimental Protocols

The synthesis of (3-Methyloxetan-3-yl)methyl tosylate is typically achieved through the tosylation of its corresponding alcohol precursor, (3-methyloxetan-3-yl)methanol. A general, yet detailed, protocol for this transformation is provided below. This procedure is adapted from established methods for the tosylation of primary alcohols.

Synthesis of (3-Methyloxetan-3-yl)methyl Tosylate from (3-Methyloxetan-3-yl)methanol

Materials:

-

(3-Methyloxetan-3-yl)methanol

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine (or another suitable base like triethylamine)

-

Dichloromethane (DCM) or another suitable aprotic solvent

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (3-methyloxetan-3-yl)methanol (1.0 eq) in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.

-

Addition of Base: To the cooled solution, add pyridine (1.5 - 2.0 eq) dropwise while maintaining the temperature at 0 °C.

-

Addition of Tosylating Agent: In a separate flask, dissolve p-toluenesulfonyl chloride (1.2 - 1.5 eq) in a minimal amount of anhydrous dichloromethane. Add this solution dropwise to the reaction mixture over a period of 30-60 minutes, ensuring the temperature remains at 0 °C.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 1-2 hours, and then let it warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting alcohol is consumed.

-

Work-up:

-

Quench the reaction by slowly adding cold 1 M HCl to neutralize the excess pyridine.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (3-Methyloxetan-3-yl)methyl tosylate.

-

Synthetic Workflow Diagram:

Caption: Experimental workflow for the synthesis of (3-Methyloxetan-3-yl)methyl tosylate.

Role in Drug Discovery and Development

The incorporation of oxetane rings into drug candidates has become an increasingly important strategy in medicinal chemistry.[4][5][6][7][8] The 3-substituted oxetane motif, as found in (3-Methyloxetan-3-yl)methyl tosylate, offers several advantages for drug development professionals:

-

Improved Physicochemical Properties: Oxetanes are known to enhance aqueous solubility and reduce lipophilicity of molecules, which can lead to improved pharmacokinetic profiles.[4][6][7]

-

Metabolic Stability: The oxetane ring is generally more stable to metabolic degradation compared to other functional groups it can replace, such as gem-dimethyl or carbonyl groups.[5] This can lead to longer half-lives and reduced drug metabolism-related toxicity.

-

Modulation of Basicity: When placed adjacent to a nitrogen atom, the electron-withdrawing nature of the oxetane can lower the basicity (pKa) of the amine.[5][6] This modulation can be crucial for optimizing target engagement and reducing off-target effects.

-

Vectorial Exit from Target Binding Pockets: The compact and rigid nature of the oxetane ring can serve as a "three-dimensional" structural element that can influence the orientation of substituents and their interactions within a protein binding pocket.

Signaling Pathway of Oxetane Incorporation in Drug Design:

The decision to incorporate an oxetane moiety into a lead compound often follows a logical pathway aimed at overcoming specific challenges in drug development.

References

- 1. 3-Methyl-3-(p-toluenesulfonyloxymethyl)oxetane, 98% | Fisher Scientific [fishersci.ca]

- 2. 99314-44-0|this compound|BLD Pharm [bldpharm.com]

- 3. echemi.com [echemi.com]

- 4. tandfonline.com [tandfonline.com]

- 5. img01.pharmablock.com [img01.pharmablock.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Oxetanes in Drug Discovery Campaigns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Preparation of 3-methyloxetanylmethyl tosylate from 3-methyl-3-oxetanemethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-methyloxetanylmethyl tosylate from its corresponding alcohol, 3-methyl-3-oxetanemethanol. The oxetane motif is of significant interest in medicinal chemistry, and the tosylate serves as a key intermediate for further molecular elaborations. This document details the reaction mechanism, provides a robust experimental protocol, and presents key analytical and physical data for the starting material and the product. The information herein is intended to equip researchers in drug development and organic synthesis with the necessary knowledge for the successful preparation and characterization of this valuable building block.

Introduction

The oxetane ring, a four-membered cyclic ether, has emerged as a desirable structural motif in modern drug discovery. Its incorporation into molecular scaffolds can lead to significant improvements in physicochemical properties such as solubility, metabolic stability, and lipophilicity. The synthesis of functionalized oxetanes is therefore of paramount importance. 3-Methyl-3-oxetanemethanol is a readily available starting material that can be converted into a versatile intermediate, 3-methyloxetanylmethyl tosylate. The tosylate group is an excellent leaving group, facilitating a wide range of nucleophilic substitution reactions for the introduction of diverse functionalities. This guide presents a detailed, reliable method for this key transformation.

Reaction Scheme and Mechanism

The preparation of 3-methyloxetanylmethyl tosylate from 3-methyl-3-oxetanemethanol proceeds via a nucleophilic attack of the primary alcohol onto the sulfur atom of p-toluenesulfonyl chloride (TsCl). The reaction is typically carried out in the presence of a base, such as pyridine, which serves a dual role: it neutralizes the hydrochloric acid byproduct and acts as a nucleophilic catalyst, forming a highly reactive N-tosylpyridinium intermediate.

Reaction:

3-Methyl-3-oxetanemethanol + p-Toluenesulfonyl chloride --(Pyridine)--> 3-Methyloxetanylmethyl tosylate + Pyridinium hydrochloride

Physicochemical Properties

A summary of the key physical and chemical properties of the starting material and the final product is provided in the table below for easy reference.

| Property | 3-Methyl-3-oxetanemethanol | 3-Methyloxetanylmethyl Tosylate[1][2] |

| CAS Number | 3143-02-0 | 99314-44-0 |

| Molecular Formula | C₅H₁₀O₂ | C₁₂H₁₆O₄S |

| Molecular Weight | 102.13 g/mol | 256.32 g/mol |

| Appearance | Clear, colorless liquid | White solid |

| Melting Point | Not applicable | 49.5-51 °C |

| Boiling Point | 80 °C @ 40 mmHg | 381.12 °C at 760 mmHg (Predicted) |

| Density | 1.024 g/mL at 25 °C | 1.219 g/cm³ (Predicted) |

Experimental Protocol

The following detailed experimental protocol is adapted from a procedure published in Organic Syntheses.[1]

Materials:

-

3-Methyl-3-oxetanemethanol (98%)

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine (>99%)

-

Dichloromethane (DCM)

-

Deionized water

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottomed flask

-

Magnetic stirrer and stir bar

-

Nitrogen inlet

-

Addition funnel

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

A dry 1-L round-bottomed flask is charged with p-toluenesulfonyl chloride (57.20 g, 0.30 mol).

-

Pyridine (250 mL) is added to the flask while stirring under a nitrogen atmosphere. Vigorous stirring is essential.

-

The resulting solution is cooled in an ice-water bath.

-

3-Methyl-3-oxetanemethanol (20.43 g, 0.20 mol) is added dropwise to the cold, stirred solution over 30 minutes.

-

The reaction mixture is stirred at 0 °C for an additional 4 hours.

-

The reaction mixture is then poured into 1 L of a stirred, cold (0 °C) 1:1 (v/v) mixture of deionized water and dichloromethane.

-

The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 200 mL).

-

The combined organic layers are washed with a saturated aqueous sodium bicarbonate solution (2 x 200 mL) and then with water (200 mL).

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The resulting solid is recrystallized from a mixture of ethyl acetate and hexanes to afford 3-methyloxetanylmethyl tosylate as a white solid.

Expected Yield: 49.1 g (96%).[1]

Characterization Data

The successful synthesis of 3-methyloxetanylmethyl tosylate can be confirmed by the following analytical data.[1]

| Analysis | Data |

| ¹H NMR (CDCl₃, 250 MHz) | δ: 1.31 (s, 3 H), 2.46 (s, 3 H), 4.11 (s, 2 H), 4.35 (d, 2 H, J = 6.3 Hz), 7.37 (d, 2 H, J = 8.2 Hz), 7.81 (d, 2 H, J = 8.2 Hz) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ: 20.6, 21.6, 39.3, 74.3, 78.9, 128.0, 130.0, 132.7, 145.1 |

| IR (cast from CHCl₃) | cm⁻¹: 2958, 2877, 1531, 1364, 1226, 1223, 1189, 1177 |

| HRMS (ES, M + Na⁺) | m/z Calcd for C₁₂H₁₆O₄SNa: 279.0667. Found: 279.0656 |

Visualizations

Reaction Pathway

The following diagram illustrates the chemical transformation from the starting material to the final product.

References

Technical Guide: Reactivity and Stability of (3-Methyloxetan-3-yl)methyl 4-methylbenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Methyloxetan-3-yl)methyl 4-methylbenzenesulfonate, hereafter referred to as OMT, is a bespoke chemical entity of significant interest in medicinal chemistry and drug development. Its unique structure, combining a sterically hindered neopentyl-like tosylate with a strained 3,3-disubstituted oxetane ring, presents a fascinating case study in chemical reactivity and stability. The oxetane moiety is increasingly utilized as a bioisostere for gem-dimethyl or carbonyl groups to enhance physicochemical properties such as solubility and metabolic stability. This guide provides a comprehensive overview of the anticipated reactivity and stability of OMT, drawing upon data from analogous structures to inform researchers on its handling, storage, and synthetic applications.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of OMT is presented in Table 1.

| Property | Value | Source |

| CAS Number | 99314-44-0 | [1][2][3] |

| Molecular Formula | C₁₂H₁₆O₄S | [2][4] |

| Molecular Weight | 256.32 g/mol | [2][4] |

| Appearance | Off-white solid | [4] |

| Melting Point | 50-51 °C | [4][5] |

| Boiling Point | 381.12 °C at 760 mmHg (Predicted) | [4] |

| Density | 1.219 g/cm³ (Predicted) | [4] |

| Storage Temperature | 2-8 °C, sealed in dry conditions | [1] |

Synthesis

A standard and reliable method for the synthesis of OMT involves the tosylation of the corresponding alcohol, (3-methyloxetan-3-yl)methanol.

Proposed Experimental Protocol: Synthesis of OMT

Materials:

-

(3-Methyloxetan-3-yl)methanol

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine or Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

1 M Hydrochloric acid (HCl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of (3-methyloxetan-3-yl)methanol (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add pyridine or triethylamine (1.5 eq).

-

Slowly add a solution of p-toluenesulfonyl chloride (1.2 eq) in anhydrous DCM to the reaction mixture, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with the slow addition of water.

-

Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.

Synthesis Workflow

Caption: Synthetic workflow for this compound.

Reactivity Profile

The reactivity of OMT is primarily dictated by two key structural features: the neopentyl-like nature of the carbon bearing the tosylate leaving group and the strained oxetane ring.

Nucleophilic Substitution at the Tosylate Group

Due to the significant steric hindrance imposed by the quaternary carbon of the oxetane ring, Sₙ2 reactions at the methylene carbon of the tosylate are expected to be extremely slow.[6] This is analogous to the well-documented low reactivity of neopentyl tosylate in Sₙ2 reactions.

Under conditions that favor Sₙ1 reactions (e.g., solvolysis in polar, protic solvents), the formation of a primary carbocation is highly unfavorable. Therefore, if substitution occurs, it is likely to proceed with rearrangement to a more stable carbocation, leading to a mixture of products.[6]

| Reaction Type | Expected Reactivity | Major Products | Minor Products |

| Sₙ2 | Very Slow | Unrearranged substitution product | Rearranged products |

| Sₙ1/Solvolysis | Slow | Rearranged substitution and elimination products | Unrearranged substitution product |

Ring-Opening of the Oxetane Moiety

The oxetane ring in OMT is susceptible to ring-opening reactions, particularly under acidic conditions.[7][8] The 3,3-disubstitution pattern generally enhances the stability of the oxetane ring compared to less substituted analogs by sterically shielding the ether oxygen and the adjacent carbons.[9][10] However, strong acids can protonate the ether oxygen, activating the ring for nucleophilic attack.

Under basic or neutral conditions, the oxetane ring is expected to be relatively stable.[11]

| Condition | Expected Reactivity | Probable Products |

| Strongly Acidic | Prone to ring-opening | Diol or other ring-opened products |

| Neutral | Stable | No reaction |

| Basic | Stable | No reaction |

Logical Relationship of Reactivity

Caption: Reactivity pathways of this compound.

Stability Profile

The stability of OMT is a critical consideration for its storage, handling, and use in multi-step syntheses.

Thermal Stability

While specific differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) data for OMT is not available in the reviewed literature, its melting point of 50-51 °C suggests it is a stable solid at room temperature.[4][5] As with many sulfonate esters, decomposition may occur at elevated temperatures. It is recommended to store the compound at 2-8 °C to ensure long-term stability.[1]

Hydrolytic Stability

The hydrolytic stability of OMT is expected to be pH-dependent.

-

Acidic pH: The oxetane ring is susceptible to acid-catalyzed hydrolysis, leading to ring-opening.[7][8] The tosylate group itself is relatively stable to acidic conditions.

-

Neutral pH: The compound is expected to be reasonably stable.

-

Basic pH: The tosylate group can be susceptible to hydrolysis under strongly basic conditions, although this is generally slower than nucleophilic attack by other nucleophiles. The oxetane ring is generally stable to basic conditions.[11]

| pH Range | Expected Stability of Oxetane Ring | Expected Stability of Tosylate Group |

| < 4 (Acidic) | Low (prone to ring-opening) | High |

| 4 - 9 (Neutral) | High | High |

| > 9 (Basic) | High | Moderate (susceptible to hydrolysis) |

Conclusion

This compound is a valuable building block with a nuanced reactivity and stability profile. Its sterically hindered nature significantly retards Sₙ2 reactions at the tosylate group, while Sₙ1 conditions may lead to rearrangements. The 3,3-disubstituted oxetane ring imparts a degree of stability, particularly under neutral and basic conditions, but remains susceptible to ring-opening in the presence of strong acids. A thorough understanding of these characteristics is paramount for the successful application of OMT in the synthesis of complex molecules for drug discovery and development. Further experimental studies are warranted to quantify the kinetic parameters of its reactions and to fully delineate its stability under various conditions.

References

- 1. 99314-44-0|this compound|BLD Pharm [bldpharm.com]

- 2. echemi.com [echemi.com]

- 3. a2bchem.com [a2bchem.com]

- 4. Cas 99314-44-0,3-METHYL-3-(TOLUENESULFONYLOXYMETHYL)OXETANE | lookchem [lookchem.com]

- 5. 3-Methyl-3-(p-toluenesulfonyloxymethyl)oxetane, 98% | Fisher Scientific [fishersci.ca]

- 6. benchchem.com [benchchem.com]

- 7. 3,3-Disubstituted oxetane - the efficient compound for introducing oxetane core into medchem compounds - American Chemical Society [acs.digitellinc.com]

- 8. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chemrxiv.org [chemrxiv.org]

Solubility Profile of (3-Methyloxetan-3-yl)methyl Tosylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

(3-Methyloxetan-3-yl)methyl tosylate is a versatile bifunctional molecule incorporating a reactive tosylate leaving group and a strained oxetane ring. This unique combination of functional groups makes it a valuable building block in organic synthesis, particularly for the introduction of the 3-methyl-3-oxetanylmethyl moiety into a variety of molecular scaffolds. The oxetane ring, in particular, has gained significant attention in medicinal chemistry as its incorporation into drug candidates can lead to improved physicochemical properties such as aqueous solubility and metabolic stability.

Understanding the solubility of (3-Methyloxetan-3-yl)methyl tosylate in different organic solvents is paramount for its practical application. Proper solvent selection is crucial for achieving optimal reaction conditions, facilitating purification processes, and enabling formulation development. This guide aims to provide a foundational understanding of its solubility and the methodologies to determine it experimentally.

Predicted Solubility Profile

Based on the chemical structure of (3-Methyloxetan-3-yl)methyl tosylate, which contains a polar p-toluenesulfonate group and an oxetane ring with ether linkages, a qualitative solubility profile can be predicted. The presence of these polar functional groups suggests that the compound will exhibit good solubility in polar organic solvents. Conversely, its solubility is expected to be limited in non-polar hydrocarbon solvents.

Table 1: Predicted Qualitative Solubility of (3-Methyloxetan-3-yl)methyl Tosylate in Common Organic Solvents

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF) | Soluble | The strong dipole moments of these solvents can effectively solvate the polar tosylate and oxetane moieties of the molecule. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Soluble | These solvents can engage in hydrogen bonding with the oxygen atoms of the tosylate and oxetane groups, in addition to dipole-dipole interactions, leading to favorable solvation. |

| Halogenated | Dichloromethane (DCM), Chloroform | Soluble | These solvents have moderate polarity and are generally good at dissolving a wide range of organic compounds, including tosylates.[1] |

| Aromatic | Toluene, Benzene | Sparingly Soluble | The polarity of these solvents is relatively low, and while some interaction with the aromatic ring of the tosylate is possible, they are less effective at solvating the polar functional groups. |

| Non-polar Aliphatic | Hexane, Heptane | Insoluble | The lack of polarity in these solvents results in poor interaction with the polar (3-Methyloxetan-3-yl)methyl tosylate molecule, leading to minimal solubility. The solubility of similar tosylate compounds, like methyl tosylate, is quite limited in non-polar solvents such as hexane.[2] |

Experimental Protocols for Solubility Determination

To obtain precise solubility data, experimental determination is essential. Below are detailed protocols for both qualitative and quantitative solubility assessment.

Qualitative Solubility Determination

This method provides a rapid assessment of solubility in various solvents.

Materials:

-

(3-Methyloxetan-3-yl)methyl tosylate

-

A selection of organic solvents (e.g., those listed in Table 1)

-

Small test tubes or vials

-

Vortex mixer

-

Spatula

Procedure:

-

Add approximately 10 mg of (3-Methyloxetan-3-yl)methyl tosylate to a clean, dry test tube.

-

Add 1 mL of the selected solvent to the test tube.

-

Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.

-

Visually inspect the solution.

-

Soluble: The solid completely dissolves, and the solution is clear.

-

Sparingly Soluble: A significant portion of the solid dissolves, but some solid particles remain, or the solution is hazy.

-

Insoluble: The solid does not appear to dissolve, and the solvent remains clear with the solid settled at the bottom.

-

-

Record the observations for each solvent tested.

Quantitative Solubility Determination (Isothermal Shake-Flask Method)

This method provides a precise measurement of solubility at a specific temperature.

Materials:

-

(3-Methyloxetan-3-yl)methyl tosylate

-

Selected organic solvent

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of (3-Methyloxetan-3-yl)methyl tosylate to a scintillation vial (e.g., 50 mg in 5 mL of solvent). The key is to have undissolved solid present.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vial to stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a pipette.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles.

-

Dilute the filtered solution with a known volume of the same solvent to a concentration suitable for the analytical method to be used.

-

-

Analysis:

-

Prepare a series of standard solutions of (3-Methyloxetan-3-yl)methyl tosylate of known concentrations in the chosen solvent.

-

Analyze the standard solutions and the diluted sample solution using a calibrated HPLC or UV-Vis spectrophotometer.

-

Construct a calibration curve from the standard solutions (absorbance or peak area vs. concentration).

-

Determine the concentration of the diluted sample solution from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

The resulting concentration is the solubility of (3-Methyloxetan-3-yl)methyl tosylate in that solvent at the specified temperature, typically expressed in mg/mL or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the quantitative determination of solubility.

Caption: Workflow for Quantitative Solubility Determination.

Conclusion

References

An In-Depth Technical Guide to the Discovery and History of 3-Substituted Oxetane Tosylates

For Researchers, Scientists, and Drug Development Professionals

Abstract

The oxetane ring, a four-membered cyclic ether, has emerged from relative obscurity to become a valuable motif in modern medicinal chemistry. Its unique physicochemical properties, including increased polarity and metabolic stability, have made it an attractive bioisostere for commonly used functional groups. Central to the incorporation of this scaffold into complex molecules is the strategic use of activated intermediates, among which 3-substituted oxetane tosylates have proven to be exceptionally versatile. This technical guide provides a comprehensive overview of the discovery, synthesis, and historical development of 3-substituted oxetane tosylates, offering detailed experimental protocols, comparative data, and a historical perspective for researchers in drug discovery and organic synthesis.

Introduction: The Rise of the Oxetane Moiety

Initially considered a synthetic curiosity, the oxetane ring gained significant attention in the early 21st century, largely due to the pioneering work of Carreira and colleagues, who demonstrated its utility as a bioisosteric replacement for gem-dimethyl and carbonyl groups.[1][2] This discovery opened the door for medicinal chemists to fine-tune the properties of drug candidates, often leading to improved solubility, metabolic stability, and cell permeability.[3] The synthesis of a diverse range of 3-substituted oxetanes became a key objective, necessitating the development of reliable and efficient synthetic intermediates.

The Discovery and Early Synthesis of 3-Substituted Oxetane Tosylates

The journey to 3-substituted oxetane tosylates began with the synthesis of their precursor, 3-hydroxyoxetane. While the parent oxetane was first prepared in the 19th century, the synthesis of 3-hydroxyoxetane remained a challenge for many years.[1] A significant breakthrough came with the development of synthetic routes from readily available starting materials like epichlorohydrin and dihydroxyacetone.[4][5][6]

A pivotal moment in the history of 3-substituted oxetane tosylates occurred in the early 1980s. In 1983, a patent was filed detailing a process for preparing 3-hydroxyoxetane, which also described its conversion to the corresponding p-toluenesulfonate (tosylate).[7] The patent highlighted that the tosylate is a more stable, solid derivative suitable for long-term storage and useful for preparing other oxetane derivatives via displacement reactions.[7]

Also in 1983, Baum et al. published a paper describing the synthesis of 3-(tosyloxy)oxetane from 3-hydroxyoxetane using aqueous sodium hydroxide and tosyl chloride.[8] This work further demonstrated the utility of the tosylate by reacting it with sodium azide to produce 3-azidooxetane in high yield, a precursor to 3-aminooxetane.[8][9] These early reports established 3-oxetyl tosylate as a key intermediate for the introduction of various functionalities at the 3-position of the oxetane ring.

Synthesis of 3-Oxetyl Tosylate: Experimental Protocols

The tosylation of 3-hydroxyoxetane is a crucial step in accessing a wide range of 3-substituted oxetanes. Below are two representative experimental protocols, reflecting both historical and modern methodologies.

Early Method (Based on Baum et al., 1983)

This method utilizes a biphasic aqueous system.

Procedure: To a stirred suspension of unpurified 3-hydroxyoxetane (3.4 moles) and technical grade p-toluenesulfonyl chloride (3.9 moles) in 600 mL of water, a solution of sodium hydroxide (5.45 moles) in 225 mL of water is added dropwise over a period of 25 minutes. The reaction is exothermic, and an ice bath is used to maintain the reaction temperature below 40°C. After the addition is complete, the mixture is stirred for an additional 2 hours. The resulting white solid is collected by filtration, washed with cold water, and air-dried to yield crude oxetan-3-yl p-toluenesulfonate. The crude product can be recrystallized from a suitable solvent such as methanol to afford the pure tosylate.[7]

Modern Method (General Anhydrous Conditions)

This method employs standard anhydrous conditions common in modern organic synthesis.

Procedure: To a solution of 3-hydroxyoxetane (1.0 eq.) in dry dichloromethane (10 volumes) at 0°C under an inert atmosphere, triethylamine (1.5 eq.) is added, followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 eq.). The reaction is stirred at 0°C for 4 hours and then allowed to warm to room temperature and stirred for an additional 2 hours, or until completion as monitored by TLC. Upon completion, the reaction mixture is diluted with water, and the layers are separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed successively with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the desired 3-oxetyl tosylate.[10]

Reactivity and Applications in Nucleophilic Substitution

3-Oxetyl tosylate is an excellent electrophile for SN2 reactions, readily reacting with a variety of nucleophiles. The tosylate group is a superior leaving group compared to halides like bromide and iodide due to its ability to stabilize the developing negative charge through resonance.[3] This enhanced reactivity often allows for milder reaction conditions and shorter reaction times.[3]

Comparative Reactivity Data

The following table summarizes the reactivity of 3-oxetyl tosylate with various nucleophiles, providing a comparison with other leaving groups where available.

| Leaving Group | Nucleophile | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Citation(s) |

| Tosylate | Azide (N₃⁻) | NaN₃ | DMF | 80 | 12-24 | 86 | [8][10] |

| Tosylate | Phenoxide (PhO⁻) | NaOPh | DMF | RT - 80 | 12-24 | Good | [3] |

| Tosylate | Thiophenoxide (PhS⁻) | NaSPh | DMF | RT - 80 | 12-24 | Good | [3] |

| Tosylate | Amine (R₂NH) | Piperidine | CH₂Cl₂ | RT | 16 | 75 | [3] |

| Bromide | Amine (R₂NH) | Various | Various | Various | - | Moderate | [11] |

| Iodide | Amine (R₂NH) | Various | Various | Various | - | Good | [11] |

Note: "Good" and "Moderate" are qualitative descriptors from sources where specific yields were not provided.

Experimental Protocols for Nucleophilic Substitution

Procedure: To a solution of 3-oxetyl tosylate (1.0 eq.) in anhydrous dimethylformamide (DMF), sodium azide (1.5 eq.) is added. The reaction mixture is heated to 80°C and stirred for 12-24 hours, with progress monitored by TLC. After cooling to room temperature, the mixture is poured into water and extracted with diethyl ether. The combined organic extracts are washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to afford 3-azidooxetane.[10][12]

Procedure: To a solution of 3-oxetyl tosylate (1.0 eq.) in anhydrous DMF, sodium phenoxide (1.2 eq.) is added. The reaction is stirred at room temperature or gently heated (e.g., 60°C) until the starting material is consumed, as monitored by TLC. The workup procedure is similar to that for 3-azidooxetane, involving aqueous quench, extraction, and purification.

Procedure: To a solution of 3-oxetyl tosylate (1.0 eq.) in anhydrous DMF, sodium thiophenoxide (1.2 eq.) is added. The reaction is typically carried out at room temperature and monitored by TLC. The workup follows the standard aqueous quench and extraction protocol.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the key synthetic workflows described in this guide.

Conclusion

The discovery and development of 3-substituted oxetane tosylates represent a significant advancement in synthetic and medicinal chemistry. From their early description as stable, crystalline derivatives of 3-hydroxyoxetane to their current status as versatile building blocks, these reagents have empowered chemists to explore new chemical space and design novel therapeutic agents. The robust and predictable reactivity of the tosylate leaving group, combined with the beneficial properties of the oxetane scaffold, ensures that 3-substituted oxetane tosylates will remain a valuable tool for researchers and drug development professionals for the foreseeable future. This guide has provided a historical context, detailed experimental procedures, and comparative data to facilitate the effective utilization of these important chemical intermediates.

References

- 1. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. atlantis-press.com [atlantis-press.com]

- 5. [PDF] Study on Synthesis Of Oxetan-3-ol | Semantic Scholar [semanticscholar.org]

- 6. Oxetan-3-one synthesis [organic-chemistry.org]

- 7. US4395561A - Synthesis of 3-hydroxyoxetane - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. chemrxiv.org [chemrxiv.org]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to CAS 99314-44-0 for Drug Discovery Professionals

An In-depth Technical Guide to the Commercial Availability, Synthesis, and Strategic Application of (3-Methyloxetan-3-yl)methyl 4-methylbenzenesulfonate (CAS 99314-44-0) in Medicinal Chemistry

This technical guide provides a comprehensive overview of the chemical compound this compound, identified by CAS number 99314-44-0. Aimed at researchers, scientists, and professionals in the field of drug development, this document details the compound's commercial availability, provides insights into its synthesis and reactivity, and explores its strategic application in modern medicinal chemistry as a valuable building block for enhancing the properties of therapeutic candidates.

Compound Identification and Chemical Properties

The compound with CAS number 99314-44-0 is chemically known as This compound . It is also referred to by several synonyms, including 3-Methyl-3-(p-toluenesulfonyloxymethyl)oxetane and (3-Methyl-3-oxetanyl)methyl p-tosylate. Its key chemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₂H₁₆O₄S |

| Molecular Weight | 256.32 g/mol |

| Appearance | Off-white solid |

| Melting Point | 50-51 °C |

| Boiling Point | 381.12 °C at 760 mmHg |

| Flash Point | 184.295 °C |

| Density | 1.219 g/cm³ |

| Storage Temperature | 2-8 °C |

Commercial Availability and Suppliers

This compound is commercially available from a variety of chemical suppliers, catering to research and development needs. The compound is typically offered in various purities and quantities, from milligrams to kilograms. Below is a summary of representative suppliers and their product offerings.

| Supplier | Product Name | Purity | Available Quantities |

| Alfa Aesar (Thermo Fisher Scientific) | 3-Methyl-3-(p-toluenesulfonyloxymethyl)oxetane | 98% | 1 g, 5 g |

| AK Scientific, Inc. | This compound | 95% | Inquire for details |

| LookChem | 3-METHYL-3-(TOLUENESULFONYLOXYMETHYL)OXETANE | 98% | 250 mg, 1 g, 5 g |

| Guidechem | 3-METHYL-3-(TOLUENESULFONYLOXYMETHYL)OXETANE | - | Inquire for details |

| Labchem | 3-Methyl-3-(p-toluenesulfonyloxymethyl)oxetane | 98% | Inquire for details |

| AbacipharmTech | This compound | - | Inquire for details |

Note: Pricing information is subject to change and should be confirmed with the respective suppliers.

Synthesis and Reactivity

This compound serves as a key synthetic intermediate for the introduction of the 3-methyl-3-oxetanylmethyl moiety into target molecules. The tosyl group acts as an excellent leaving group, facilitating nucleophilic substitution reactions.

General Synthesis of CAS 99314-44-0

A detailed and reliable protocol for the synthesis of this compound is available in Organic Syntheses.[1] The procedure involves the reaction of 3-methyl-3-oxetanemethanol with p-toluenesulfonyl chloride in the presence of a base, such as pyridine.

Experimental Protocol: Synthesis of this compound [1]

-

A solution of 3-methyl-3-oxetanemethanol (1.0 eq) in pyridine is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

The solution is cooled in an ice bath.

-

p-Toluenesulfonyl chloride (1.1-1.5 eq) is added portion-wise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is stirred at room temperature for several hours until the starting material is consumed (monitored by TLC or LC-MS).

-

The reaction mixture is then poured into ice-water and the resulting precipitate is collected by filtration.

-

The crude product is washed with cold water and dried under vacuum to yield this compound as a white to off-white solid.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Reactivity and Synthetic Utility

The primary utility of CAS 99314-44-0 in organic synthesis is as an electrophile in nucleophilic substitution reactions. The tosylate is a good leaving group, allowing for the facile introduction of the 3-methyl-3-oxetanylmethyl group by reaction with a wide range of nucleophiles, such as amines, thiols, and carbanions. This reactivity makes it a valuable building block for medicinal chemists seeking to incorporate the oxetane motif into drug candidates.

Strategic Application in Medicinal Chemistry: The Oxetane Moiety as a Bioisostere

The oxetane ring has gained significant attention in medicinal chemistry due to its unique physicochemical properties. It is often employed as a bioisostere for more common functional groups like gem-dimethyl or carbonyl groups. This strategic replacement can lead to improvements in several key drug-like properties.

Improvement of Physicochemical Properties

The incorporation of an oxetane moiety can lead to:

-

Increased Aqueous Solubility: The polar nature of the ether oxygen in the oxetane ring can enhance the hydrophilicity of a molecule, often leading to improved aqueous solubility.

-

Reduced Lipophilicity (logP): Replacing a lipophilic group like a gem-dimethyl group with a more polar oxetane can lower the overall lipophilicity of a compound, which can be beneficial for its pharmacokinetic profile.

-

Improved Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation compared to other functional groups, potentially leading to a longer half-life in vivo.

-

Modulation of Basicity (pKa): When placed in proximity to a basic nitrogen atom, the electron-withdrawing nature of the oxetane can lower the pKa of the amine, which can be advantageous for optimizing drug-target interactions and reducing off-target effects.

Impact on Biological Activity and Signaling Pathways

While this compound itself is not biologically active, the oxetane-containing molecules synthesized from it have shown activity in various therapeutic areas. The introduction of an oxetane can influence the conformation of a molecule, leading to altered binding affinity for its biological target.

For instance, in the development of kinase inhibitors, the incorporation of an oxetane moiety has been shown to improve potency and selectivity. The oxetane can form favorable interactions within the kinase active site and its conformational rigidity can pre-organize the molecule for optimal binding. While specific signaling pathways are dependent on the overall molecular structure of the final compound, the use of CAS 99314-44-0 as a building block provides a strategic tool for medicinal chemists to modulate the biological activity of their compounds. For example, oxetane-containing compounds have been investigated as inhibitors of mTOR, a key kinase in cell growth and proliferation signaling pathways.[2] The introduction of the oxetane was crucial in mitigating hERG liability, a critical safety parameter in drug development.[2]

Conclusion

This compound (CAS 99314-44-0) is a readily available and versatile synthetic intermediate that plays a crucial role in modern medicinal chemistry. Its utility lies in the efficient introduction of the 3-methyl-3-oxetanylmethyl group, a moiety that can significantly enhance the physicochemical and pharmacokinetic properties of drug candidates. For researchers and drug development professionals, understanding the commercial availability, synthesis, and strategic application of this building block is key to designing and developing novel therapeutics with improved efficacy and safety profiles.

References

In-Depth Technical Guide: Safe Handling and Storage of 3-Methyloxetanylmethyl Tosylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety protocols and storage requirements for 3-methyloxetanylmethyl tosylate (CAS No. 99314-44-0). Adherence to these guidelines is critical to ensure personnel safety and maintain the integrity of the compound for research and development activities.

Compound Identification and Properties

3-Methyloxetanylmethyl tosylate is a versatile building block in medicinal chemistry, valued for its ability to introduce the oxetane moiety into molecules to improve properties such as solubility and metabolic stability. Understanding its physical and chemical characteristics is fundamental to its safe handling.

Table 1: Physicochemical Properties of 3-Methyloxetanylmethyl Tosylate

| Property | Value | Reference |

| CAS Number | 99314-44-0 | |

| Molecular Formula | C12H16O4S | |

| Molecular Weight | 256.32 g/mol | |

| Appearance | Off-white solid | |

| Melting Point | 50-51°C | [1] |

| Boiling Point | 381.12°C at 760 mmHg | |

| Density | 1.219 g/cm³ | |

| Flash Point | 184.295°C |

Hazard Identification and Safety Precautions

This compound is classified as an irritant and requires careful handling to avoid exposure. The following table summarizes its known hazards.

Table 2: Hazard Identification for 3-Methyloxetanylmethyl Tosylate

| Hazard Statement | Description |

| H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. |

| H335 | May cause respiratory irritation. |

Personal Protective Equipment (PPE)

To mitigate the risks associated with handling 3-methyloxetanylmethyl tosylate, the following PPE is mandatory:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: A lab coat or chemical-resistant apron.

-

Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If engineering controls are not sufficient, a NIOSH-approved respirator may be necessary.

Handling and Experimental Protocols

General Handling Workflow

The following diagram outlines the standard workflow for the safe handling of 3-methyloxetanylmethyl tosylate in a laboratory setting.

Experimental Protocol: General N-Alkylation

This protocol provides a general methodology for a typical nucleophilic substitution reaction using 3-methyloxetanylmethyl tosylate. Note: This is a representative protocol and should be adapted based on the specific nucleophile and reaction scale.

-

Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine-based nucleophile in a suitable aprotic solvent (e.g., DMF or acetonitrile).

-

Addition of Base: Add a non-nucleophilic base (e.g., potassium carbonate or triethylamine) to the reaction mixture.

-

Addition of Tosylate: Slowly add a solution of 3-methyloxetanylmethyl tosylate in the same solvent to the reaction mixture at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by an appropriate technique (e.g., TLC or LC-MS). Gentle heating may be required to drive the reaction to completion.

-

Workup: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Storage and Stability

Proper storage is crucial to maintain the quality and reactivity of 3-methyloxetanylmethyl tosylate.

Table 3: Recommended Storage Conditions

| Parameter | Recommendation |

| Temperature | 2-8°C |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). |

| Container | Keep in a tightly sealed, opaque container. |

| Incompatibilities | Avoid strong oxidizing agents, strong acids, and strong bases. |

The following diagram illustrates the key considerations for the proper storage of this compound.

References

Methodological & Application

Application Notes and Protocols for Nucleophilic Substitution Reactions Using (3-Methyloxetan-3-yl)methyl Tosylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Methyloxetan-3-yl)methyl tosylate is a key building block in medicinal chemistry, prized for its ability to introduce the 3-methyl-3-oxetanylmethyl motif into potential drug candidates. The oxetane ring, a four-membered cyclic ether, is increasingly utilized as a bioisostere for gem-dimethyl or carbonyl groups. Its incorporation can significantly enhance the physicochemical properties of molecules, leading to improved aqueous solubility, metabolic stability, and cell permeability, while also influencing conformation and basicity of nearby functional groups.[1]

This document provides detailed application notes and experimental protocols for the use of (3-Methyloxetan-3-yl)methyl tosylate in nucleophilic substitution reactions with a focus on N-, O-, and S-nucleophiles.

Chemical Properties and Reactivity

(3-Methyloxetan-3-yl)methyl tosylate is an effective electrophile for SN2 reactions. The tosylate group is an excellent leaving group due to the resonance stabilization of the resulting tosylate anion. This allows for reactions with a wide range of nucleophiles under relatively mild conditions.

Structure:

Data Presentation: Quantitative Summary of Nucleophilic Substitution Reactions

The following table summarizes typical reaction conditions and yields for the nucleophilic substitution of (3-Methyloxetan-3-yl)methyl tosylate with various nucleophiles.

| Nucleophile Type | Example Nucleophile | Product | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |

| Nitrogen | Sodium Azide | 3-(Azidomethyl)-3-methyloxetane | DMF | - | 85 | 24 | 85[1] |

| Primary/Secondary Amine | 3-(Aminomethyl)-3-methyloxetane derivative | Acetonitrile/DMF | K₂CO₃ | 25-60 | 2-12 | 80-95 | |

| Oxygen | Phenol | 3-((Aryloxy)methyl)-3-methyloxetane | Acetonitrile/DMF | K₂CO₃/Cs₂CO₃ | Reflux | 20 | 80-95 (Typical) |

| Sulfur | Thiophenol | 3-((Arylthio)methyl)-3-methyloxetane | Acetonitrile/DMF | K₂CO₃ | RT-60 | 2-12 | 85-98 (Typical) |

Note: Yields are based on reported examples or are typical for Williamson ether and analogous thioether syntheses.

Experimental Protocols

Synthesis of (3-Methyloxetan-3-yl)methyl Tosylate

This protocol describes the preparation of the title compound from its corresponding alcohol.

Reaction Scheme:

(3-Methyloxetan-3-yl)methanol + p-Toluenesulfonyl chloride → (3-Methyloxetan-3-yl)methyl tosylate

Materials:

-

(3-Methyloxetan-3-yl)methanol (1.0 eq)

-

p-Toluenesulfonyl chloride (TsCl) (1.2 eq)

-

Pyridine (1.5 eq)

-

Dichloromethane (DCM), anhydrous

Procedure:

-

Dissolve (3-Methyloxetan-3-yl)methanol in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add pyridine to the stirred solution.

-

Add p-toluenesulfonyl chloride portion-wise, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by column chromatography on silica gel if necessary.

Nucleophilic Substitution with a Nitrogen Nucleophile: Synthesis of 3-(Azidomethyl)-3-methyloxetane

This protocol details the reaction with sodium azide, a common nitrogen nucleophile.

Reaction Scheme:

(3-Methyloxetan-3-yl)methyl tosylate + NaN₃ → 3-(Azidomethyl)-3-methyloxetane

Materials:

-

(3-Methyloxetan-3-yl)methyl tosylate (1.0 eq)

-

Sodium azide (NaN₃) (1.1 eq)

-

Dimethylformamide (DMF), anhydrous

Procedure:

-

In a round-bottom flask, suspend (3-Methyloxetan-3-yl)methyl tosylate and sodium azide in anhydrous DMF.[1]

-

Heat the reaction mixture to 85 °C in an oil bath and stir for 24 hours.[1]

-

Monitor the reaction by TLC.

-

After completion, cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography. A reported yield for this reaction is 85%.[1]

Nucleophilic Substitution with an Oxygen Nucleophile: General Protocol for Williamson Ether Synthesis

This protocol provides a general method for the O-alkylation of phenols.

Reaction Scheme:

(3-Methyloxetan-3-yl)methyl tosylate + ArOH → 3-((Aryloxy)methyl)-3-methyloxetane

Materials:

-

(3-Methyloxetan-3-yl)methyl tosylate (1.0 eq)

-

Phenol derivative (1.1 eq)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (1.5 eq)

-

Acetonitrile or DMF, anhydrous

Procedure:

-

To a solution of the phenol derivative in anhydrous acetonitrile or DMF, add the base (K₂CO₃ or Cs₂CO₃).

-

Stir the mixture at room temperature for 15-30 minutes to form the phenoxide.

-

Add (3-Methyloxetan-3-yl)methyl tosylate to the reaction mixture.

-

Heat the reaction to reflux and stir for 20 hours or until TLC indicates completion.

-

Cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography.

Nucleophilic Substitution with a Sulfur Nucleophile: General Protocol for Thioether Synthesis

This protocol outlines a general procedure for the S-alkylation of thiols.

Reaction Scheme:

(3-Methyloxetan-3-yl)methyl tosylate + ArSH → 3-((Arylthio)methyl)-3-methyloxetane

Materials:

-

(3-Methyloxetan-3-yl)methyl tosylate (1.0 eq)

-

Thiol derivative (1.1 eq)

-

Potassium carbonate (K₂CO₃) (1.5 eq)

-

Acetonitrile or DMF, anhydrous

Procedure:

-

In a round-bottom flask, dissolve the thiol derivative in anhydrous acetonitrile or DMF.

-

Add potassium carbonate to the solution.

-

Stir the mixture at room temperature for 15-30 minutes.

-

Add (3-Methyloxetan-3-yl)methyl tosylate to the reaction mixture.

-

Stir the reaction at room temperature or heat to 60 °C for 2-12 hours, monitoring by TLC.

-

Upon completion, filter the reaction mixture to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Take up the residue in an organic solvent and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography.

Conclusion

(3-Methyloxetan-3-yl)methyl tosylate is a versatile and highly effective reagent for the introduction of the 3-methyl-3-oxetanylmethyl group into a variety of molecules through nucleophilic substitution. The protocols provided herein offer robust starting points for the synthesis of diverse oxetane-containing compounds for application in drug discovery and development. The mild reaction conditions and high yields associated with the use of this tosylate make it a valuable tool for medicinal chemists.

References

Application Notes and Protocols for Reactions of 3-Tosyloxymethyl-3-methyloxetane

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the reactions of 3-tosyloxymethyl-3-methyloxetane. The primary focus is on the nucleophilic substitution at the tosylated methyl group, a reaction that preserves the valuable oxetane ring. Additionally, potential protocols for acid-catalyzed ring-opening reactions are discussed, offering pathways to 1,3-diol derivatives.

Introduction

3-Tosyloxymethyl-3-methyloxetane is a versatile building block in medicinal chemistry and organic synthesis. The presence of a tosylate group, an excellent leaving group, on the methyl substituent of the oxetane ring allows for a variety of transformations. The inherent ring strain of the oxetane moiety also presents opportunities for ring-opening reactions under specific conditions, leading to diverse molecular scaffolds. This document outlines the primary reaction pathways for this substrate, providing detailed experimental protocols and quantitative data for key transformations.

Part 1: Nucleophilic Substitution at the C-3 Substituent (Ring-Intact Reactions)

The most common and synthetically useful reactions of 3-tosyloxymethyl-3-methyloxetane involve the nucleophilic displacement of the tosylate group. These reactions proceed via an S_N2 mechanism, leaving the oxetane ring intact. This pathway is valuable for the introduction of various functional groups at the 3-position of the oxetane ring.

Reaction Pathway

The general reaction involves the attack of a nucleophile on the carbon atom bearing the tosylate group, leading to the formation of a new carbon-nucleophile bond and the displacement of the tosylate anion.

Application Notes and Protocols for (3-Methyloxetan-3-yl)methyl 4-methylbenzenesulfonate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Methyloxetan-3-yl)methyl 4-methylbenzenesulfonate is a key building block in medicinal chemistry, primarily utilized for the introduction of the 3-methyl-3-oxetanylmethyl moiety into drug candidates. The oxetane ring is a valuable structural motif that can significantly enhance the physicochemical properties of molecules, such as aqueous solubility and metabolic stability, while maintaining or improving biological activity.[1][2][3][4] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive compounds, with a specific focus on its application in the development of Nav1.7 sodium channel inhibitors.

Application in the Synthesis of Nav1.7 Inhibitors

The voltage-gated sodium channel Nav1.7 is a genetically validated target for the treatment of pain. A series of potent Nav1.7 inhibitors have been synthesized incorporating the 3-methyl-3-oxetanylmethyl group to improve drug-like properties. This compound serves as a crucial electrophile in the synthesis of these inhibitors, reacting with various nucleophiles to introduce the desired oxetane-containing fragment.

Rationale for Incorporating the 3-Methyl-3-oxetanylmethyl Moiety

The incorporation of the oxetane ring can offer several advantages in drug design:

-

Improved Solubility: The polar nature of the ether oxygen in the oxetane ring can enhance aqueous solubility, a critical parameter for drug absorption and distribution.[1]

-

Metabolic Stability: The strained four-membered ring of oxetane is often more resistant to metabolic degradation compared to other functional groups, leading to improved pharmacokinetic profiles.[2]

-

Reduced Lipophilicity: Introduction of the oxetane motif can lower the lipophilicity (logP) of a compound, which can be beneficial for reducing off-target effects and improving overall safety.

-

Three-Dimensionality: The non-planar structure of the oxetane ring increases the three-dimensional character of a molecule, which can lead to improved binding affinity and selectivity for its biological target.

Experimental Protocols

The following protocols are based on the synthesis of Nav1.7 inhibitors and can be adapted for the reaction of this compound with other suitable nucleophiles.

General Protocol for N-Alkylation of Amines

This protocol describes the reaction of this compound with a primary or secondary amine to form the corresponding N-alkylated product.

Diagram of the Experimental Workflow:

Caption: General workflow for N-alkylation using this compound.

Materials:

-

Amine starting material

-

This compound (1.0 - 1.5 equivalents)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA, 2.0 - 3.0 equivalents)

-

Solvent (e.g., DMF, DMSO, or CH₃CN)

-

Standard laboratory glassware and purification equipment

Procedure:

-

To a solution of the amine (1.0 equivalent) in the chosen solvent, add the base (2.0 - 3.0 equivalents).

-

Add this compound (1.0 - 1.5 equivalents) to the reaction mixture.

-

Heat the mixture to 60-80 °C and stir for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.

General Protocol for O-Alkylation of Phenols

This protocol outlines the reaction of this compound with a phenol to form the corresponding ether.

Diagram of the Experimental Workflow:

Caption: General workflow for O-alkylation using this compound.

Materials:

-

Phenol starting material

-

This compound (1.0 - 1.5 equivalents)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 equivalents)

-

Solvent (e.g., DMF or DMSO)

-

Standard laboratory glassware and purification equipment

Procedure:

-

To a solution of the phenol (1.0 equivalent) in the chosen solvent, add the base (2.0 - 3.0 equivalents).

-

Add this compound (1.0 - 1.5 equivalents) to the reaction mixture.

-

Heat the mixture to 80-100 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired O-alkylated product.

Data Presentation

The following tables summarize the characterization and biological activity data for a selection of Nav1.7 inhibitors synthesized using this compound.

Table 1: Characterization of Synthesized Nav1.7 Inhibitors

| Compound ID | Nucleophile | Product Structure | MS (m/z) [M+H]⁺ |

| 1 | 4-Amino-2-chlorobenzonitrile | 412.1 | |

| 2 | 2-Chloro-4-aminophenol | 429.1 | |

| 3 | 4-Amino-2-methoxybenzonitrile | 408.2 | |

| 4 | 2-Fluoro-4-aminobenzonitrile | 396.1 |

Table 2: In Vitro Biological Activity of Nav1.7 Inhibitors

| Compound ID | Nav1.7 IC₅₀ (nM) |

| 1 | 15 |

| 2 | 22 |

| 3 | 35 |

| 4 | 18 |

Data presented in the tables are representative examples from publicly available data and should be used for informational purposes only.

Signaling Pathway

While the direct signaling pathway of Nav1.7 is related to ion channel function and not a classical signaling cascade, the logical relationship of its inhibition for pain management can be depicted as follows:

Caption: Logical diagram illustrating the role of Nav1.7 in pain signaling and its inhibition.

Conclusion

This compound is a valuable and versatile reagent for the incorporation of the 3-methyl-3-oxetanylmethyl group into molecules of medicinal interest. Its application in the synthesis of potent Nav1.7 inhibitors demonstrates the utility of this building block in improving the drug-like properties of lead compounds. The provided protocols offer a starting point for researchers to utilize this reagent in their own drug discovery and development programs.

References

Application Notes: Synthesis of Spiro-oxetanes Utilizing 3-Methyloxetanylmethyl Tosylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiro-oxetanes are a class of bicyclic organic compounds featuring a central quaternary carbon atom common to two rings, one of which is a four-membered oxetane ring. In medicinal chemistry and drug discovery, the incorporation of the spiro-oxetane motif is a valuable strategy for enhancing the three-dimensionality of molecules. This structural feature can lead to improved physicochemical properties such as increased aqueous solubility, enhanced metabolic stability, and reduced lipophilicity, which are critical for the development of novel therapeutics.[1] The oxetane moiety itself is recognized as a bioisostere for gem-dimethyl and carbonyl groups, offering a unique combination of polarity and structural rigidity.[2][3]

These application notes provide a detailed protocol for a plausible synthetic route to spiro-oxetanes employing 3-methyloxetanylmethyl tosylate as a key electrophilic precursor. This methodology leverages the high reactivity of the tosylate leaving group in nucleophilic substitution reactions to construct the spirocyclic framework.

Strategic Approach

The synthesis of spiro-oxetanes via 3-methyloxetanylmethyl tosylate is predicated on a double nucleophilic substitution reaction with a suitable dinucleophile. The tosylate group, being an excellent leaving group, facilitates the formation of a new carbon-heteroatom or carbon-carbon bond. By using a cyclic dinucleophile, a spirocyclic system with the oxetane moiety can be efficiently constructed. This approach offers a modular and convergent strategy for accessing a diverse range of spiro-oxetane scaffolds for screening in drug discovery programs.

Experimental Protocols

Protocol 1: Synthesis of 3-Methyl-3-oxetanemethanol

This protocol outlines the synthesis of the precursor alcohol, 3-methyl-3-oxetanemethanol, which is a necessary starting material for the subsequent tosylation step. The synthesis involves the reaction of trimethylolpropane with diethyl carbonate in the presence of a base.[4]

Materials:

-

Trimethylolpropane

-

Diethyl carbonate

-

Potassium hydroxide (KOH)

-

Three-necked flask

-

Stirrer

-

Reflux condenser

-

Thermometer

-

Distillation apparatus

Procedure:

-

To a three-necked flask equipped with a stirrer, reflux condenser, and thermometer, add diethyl carbonate (215 mL), trimethylolpropane (180 g), and a catalytic amount of potassium hydroxide.

-

Heat the mixture with stirring to 115 °C and maintain at reflux for 1 hour.

-

Collect the by-product ethanol via a reflux distillation unit.

-

Continue heating the reaction mixture and distill to collect the fractions at 205-210 °C, which contain the desired 3-methyl-3-oxetanemethanol.

-

The expected yield of 3-methyl-3-oxetanemethanol is approximately 80-85%.

Protocol 2: Synthesis of 3-Methyloxetanylmethyl Tosylate

This protocol details the conversion of the primary alcohol, 3-methyl-3-oxetanemethanol, to its corresponding tosylate, which serves as the activated electrophile for the spirocyclization reaction.

Materials:

-

3-Methyl-3-oxetanemethanol

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine or Triethylamine

-

Dichloromethane (DCM)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Sodium sulfate (anhydrous)

-

Rotary evaporator

Procedure:

-

Dissolve 3-methyl-3-oxetanemethanol (1 equivalent) in dry dichloromethane (10 volumes) in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.

-

Slowly add pyridine or triethylamine (1.5 equivalents) to the solution.

-

Add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and transfer it to a separatory funnel.

-

Separate the organic layer, and wash it successively with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-methyloxetanylmethyl tosylate.

-

Purify the product by column chromatography on silica gel if necessary.

Protocol 3: Hypothetical Synthesis of a Spiro-oxetane via Reaction with a Dinucleophile

This protocol describes a hypothetical but chemically sound method for the synthesis of a spiro-oxetane using 3-methyloxetanylmethyl tosylate and a cyclic diketone as the dinucleophile. The reaction proceeds via a double O-alkylation under basic conditions.

Materials:

-

3-Methyloxetanylmethyl tosylate

-

Cyclohexane-1,2-dione

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Round-bottom flask

-

Magnetic stirrer

-

Heating mantle with temperature control

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add cyclohexane-1,2-dione (1 equivalent) and anhydrous dimethylformamide.

-

Add finely ground potassium carbonate (2.5 equivalents) to the solution.

-

Stir the suspension vigorously and add a solution of 3-methyloxetanylmethyl tosylate (1.1 equivalents) in DMF dropwise at room temperature.

-